Functional Divergence at the Dopamine D2L Receptor: Pure Antagonist vs. Partial Agonist
Dehydroaripiprazole (as its base form DM-1451) demonstrates a functionally distinct profile at the human dopamine D2L receptor compared to the parent drug aripiprazole. While aripiprazole acts as a dual agonist/antagonist, the metabolite behaves as a pure antagonist [1]. This is a critical differentiation for studies aiming to isolate antagonistic effects on dopamine signaling.
| Evidence Dimension | Functional activity at cloned human D2L receptor |
|---|---|
| Target Compound Data | Pure antagonist |
| Comparator Or Baseline | Aripiprazole (OPC-14597) - dual agonist/antagonist |
| Quantified Difference | Qualitative functional difference |
| Conditions | Cloned human D2L receptors expressed in a cellular system |
Why This Matters
This functional difference allows researchers to study pure D2 antagonism independently of the complex partial agonism of aripiprazole, enabling more precise mechanistic studies.
- [1] Lawler, C. P., et al. (1999). Interactions of the novel antipsychotic aripiprazole (OPC-14597) with dopamine and serotonin receptor subtypes. Neuropsychopharmacology, 20(6), 612-627. View Source
